

Comparative Analysis of 1-Ethylpiperidin-4-amine Derivatives in Biological Activity Screening

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Compound of Interest

Compound Name: **1-Ethylpiperidin-4-amine**

Cat. No.: **B1274934**

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A Guide for Researchers and Drug Development Professionals

The **1-ethylpiperidin-4-amine** scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its derivatives have been explored for a wide range of biological activities, demonstrating potential in targeting various diseases. This guide provides an objective comparison of the performance of these derivatives across different biological screens, supported by experimental data and detailed methodologies to inform future research and development.

Comparative Biological Activity Data

The biological activities of **1-ethylpiperidin-4-amine** and related piperidine derivatives are diverse, with significant potential demonstrated in oncology, neurodegenerative disorders, and infectious diseases. The following tables summarize the quantitative performance of various derivatives against key biological targets.

Table 1: Cholinesterase Inhibitory Activity

Derivatives targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primarily investigated for the symptomatic treatment of Alzheimer's disease.

Derivative Class/Compound	Target	IC ₅₀ Value	Reference Compound	IC ₅₀ (Reference)
N-benzoyl-N-methylaminoethyl-piperidine (Cmpd 21)	AChE	0.56 nM[1]	-	-
N-benzoyl-N-phenylaminoethyl-piperidine (Cmpd 19)	AChE	1.2 nM[2]	-	-
Benzamide-piperidine derivative (Cmpd 5d)	AChE	13 nM[3]	Donepezil	600 nM[3]
Benzimidazolino-ne-benzylpiperidine (Cmpd 15b)	AChE	0.39 μM[4]	-	-
Benzimidazolino-ne-benzylpiperidine (Cmpd 15j)	BChE	0.16 μM[4]	-	-
Phthalimide-piperazine derivative (Cmpd 4e)	AChE	7.1 nM[5]	Donepezil	410 nM[5]

Table 2: Anticancer and Antiproliferative Activity

The cytotoxic potential of piperidine derivatives has been evaluated against a panel of human cancer cell lines.

Derivative Class	Cell Line	Activity Metric	Result	Reference Compound
Pyrrolo[1,2-a]quinoxaline-piperidines	Leukemia Cell Lines (Jurkat, U266, K562, etc.)	Cytotoxicity	Showed promising cytotoxic potential ^{[6][7]}	A6730 ^[7]
Furfurylidene 4-piperidone analogs	Molt-4 (Leukemia)	Cytotoxicity (MTT)	Significant cytotoxicity ^[8]	5-Fluorouracil ^[8]
Furfurylidene 4-piperidone analogs	Leukemia Cell Lines	Cytotoxicity (SRB)	Equipotent cytotoxicity ^[8]	Doxorubicin ^[8]
4-(2-aminoethyl)piperidine scaffold	A427 (Lung Cancer)	Growth Inhibition	Similar to haloperidol ^[9]	Haloperidol ^[9]
1-Methylpiperidine analogs	DU145 (Prostate Cancer)	Antiproliferative	Stronger than NE100 & S1RA ^[9]	NE100, S1RA ^[9]

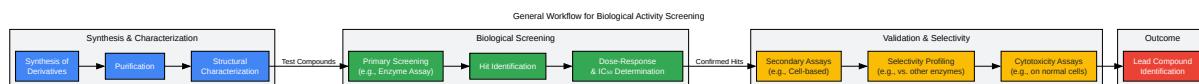
Table 3: Antimicrobial Activity

Certain piperidine derivatives have shown efficacy against pathogenic fungi, addressing the need for new antifungal agents.

Derivative Class	Organism	Activity Metric	Result
Piperidine based 1,2,3-triazolylacetamides (pta1-pta3)	Candida auris	MIC	0.24 to 0.97 $\mu\text{g/mL}$ ^[10]
Piperidine based 1,2,3-triazolylacetamides (pta1-pta3)	Candida auris	MFC	0.97 to 3.9 $\mu\text{g/mL}$ ^[10]

Visualized Workflows and Mechanisms

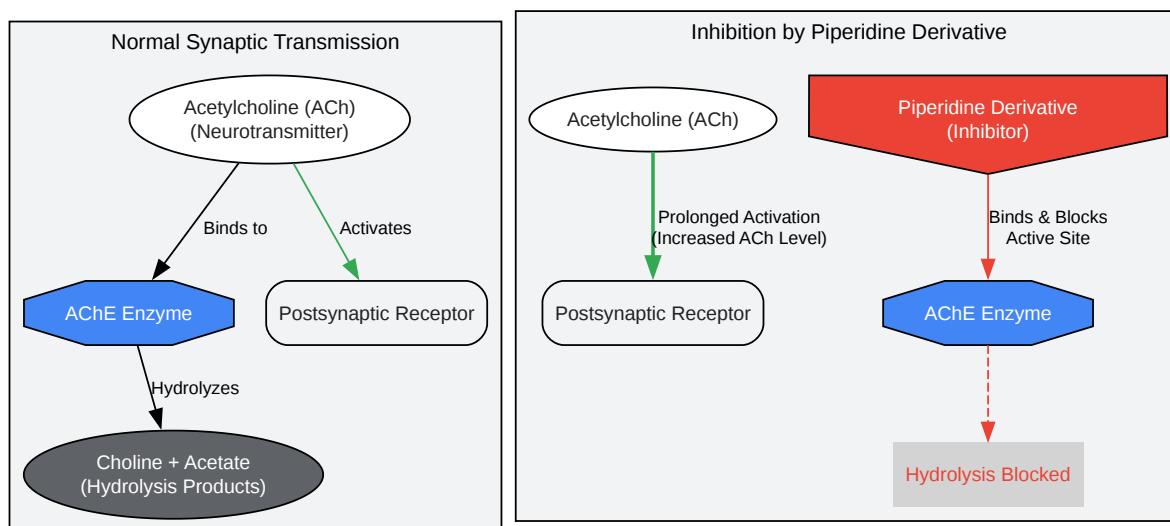
To clarify the processes involved in screening and the mechanisms of action, the following diagrams are provided.



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Caption: A generalized workflow from chemical synthesis to lead compound identification.

Mechanism of Acetylcholinesterase (AChE) Inhibition



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